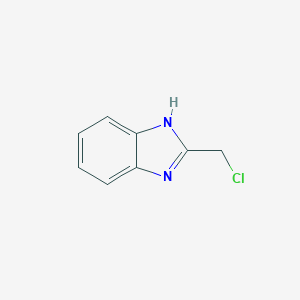

2-(Chloromethyl)benzimidazole

Description

The exact mass of the compound 2-Chloromethylbenzimidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103708. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMLMLQATWNZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197554 | |

| Record name | 2-Chloromethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4857-04-9 | |

| Record name | 2-(Chloromethyl)benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4857-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloromethylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloromethylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloromethylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloromethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloromethylbenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Chloromethyl)benzimidazole synthesis from o-phenylenediamine and chloroacetic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(chloromethyl)benzimidazole from o-phenylenediamine and chloroacetic acid. This key intermediate is pivotal in the development of a wide array of pharmaceutical agents, attributed to the versatile reactivity of the chloromethyl group and the biological significance of the benzimidazole scaffold.[1][2] This document provides a comprehensive overview of the synthesis, including the underlying reaction mechanism, detailed experimental protocols, and a comparative summary of quantitative data from various methodologies.

Reaction Mechanism: The Phillips Condensation

The synthesis of this compound from o-phenylenediamine and chloroacetic acid proceeds via the Phillips condensation reaction.[3] This acid-catalyzed condensation is a cornerstone for the formation of benzimidazoles from o-phenylenediamines and carboxylic acids.[3][4][5]

The mechanism can be elucidated in the following key steps:

-

N-Acylation: Initially, one of the amino groups of o-phenylenediamine attacks the carbonyl carbon of chloroacetic acid. This step is facilitated by the acidic medium, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.

-

Ring Closure: The second amino group of the N-acylated intermediate then attacks the carbonyl carbon of the newly formed amide. This intramolecular cyclization results in the formation of a five-membered imidazole ring fused to the benzene ring.

-

Dehydration: The resulting intermediate undergoes dehydration, eliminating a molecule of water to form the stable, aromatic benzimidazole ring system.

Caption: Phillips condensation mechanism for this compound synthesis.

Experimental Protocols

The synthesis of this compound is typically achieved by refluxing o-phenylenediamine and chloroacetic acid in the presence of a mineral acid, followed by neutralization to precipitate the product. Several variations of this procedure have been reported, differing in reaction times, temperatures, and work-up procedures.

General Experimental Workflow

The overall experimental workflow for the synthesis of this compound can be summarized as follows:

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol synthesized from multiple literature sources:[6][7][8][9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine and chloroacetic acid in a molar ratio of approximately 1:1.2 to 1:1.5.[1]

-

Acidic Medium: Add a 4N to 5N solution of hydrochloric acid to the flask, serving as both a catalyst and a solvent.[6][8][9]

-

Reflux: Heat the reaction mixture to reflux (typically 100-120°C) and maintain this temperature for a period ranging from 1.5 to 24 hours.[1][6][7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature.[8][9] The product may begin to crystallize at this stage. The mixture can be further cooled in an ice bath to maximize precipitation.[1]

-

Neutralization: Slowly add a base, such as dilute ammonium hydroxide or ammonia solution, with constant stirring until the pH of the solution is neutral or slightly alkaline (pH 7-9).[1][6][7][8] This step is crucial for the precipitation of the final product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts and impurities.[7][8]

-

Drying: Dry the isolated product in a desiccator or a vacuum oven.

-

Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as water, or a mixture of benzene and hexane.[7][10]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of this compound, providing a comparative overview of reaction conditions and outcomes.

| Reactant Ratio (o-PD:CAA) | Acid | Reflux Time (h) | Yield (%) | Melting Point (°C) | Reference |

| 1:1.5 | 4N HCl | 24 | 40 | 149-151 | [7] |

| 1:1.3 | 4N HCl | 1.5 | 67.9 | Not Reported | [6] |

| 1:0.88 | 5N HCl | 8 | 79.2 | 152-154 | [8] |

| 1:2 | 4N HCl | 4 | Not Reported | Not Reported | [9] |

| 1:1.2-1.5 | 4mol/L HCl | 3-6 | Not Reported | Not Reported | [1] |

| Not Specified | Not Specified | Not Specified | 60 | 153-155 | [10] |

Note: o-PD refers to o-phenylenediamine and CAA refers to chloroacetic acid.

Conclusion

The synthesis of this compound from o-phenylenediamine and chloroacetic acid via the Phillips condensation is a well-established and robust method. While variations in reaction conditions exist, the core principles of acid catalysis, reflux, and subsequent neutralization remain consistent. The choice of specific parameters, such as reaction time and reactant ratios, can be optimized to achieve desired yields and purity levels. This technical guide provides a solid foundation for researchers and professionals in the field of drug development to successfully synthesize this valuable intermediate for further chemical exploration and the creation of novel therapeutic agents.

References

- 1. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. adichemistry.com [adichemistry.com]

- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. 3.2.1. Synthesis of 2-(chloromethyl)-1H-Benzimidazole (2) [bio-protocol.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(Chloromethyl)benzimidazole is a heterocyclic aromatic organic compound that serves as a crucial building block in medicinal chemistry and materials science.[1] Its structure, featuring a reactive chloromethyl group attached to the benzimidazole core, makes it a versatile intermediate for synthesizing a wide array of derivatives with diverse biological activities.[1][2] Benzimidazole-based compounds are known for their broad therapeutic applications, including as anthelmintic, antifungal, anticancer, and antihypertensive agents.[1][3][4] This guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and reactivity of this compound.

Core Physicochemical Properties

The key physicochemical parameters of this compound are summarized below. These properties are fundamental for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClN₂ | [5][6][7] |

| Molecular Weight | 166.61 g/mol | [5][6][7][8] |

| Melting Point | 146-148 °C (decomposes) | [9][10] |

| 152–154 °C | [11] | |

| 147 °C | [5] | |

| Boiling Point | 274.83 °C (estimated) | [10] |

| LogP (o/w) | 2.2 | [6][12] |

| pKa | 11.18 ± 0.10 (Predicted) | [10] |

| Solubility | Insoluble in water; Soluble in ethanol and acetone. | [10][13] |

| Appearance | Beige to dark yellow powder. | [9][10] |

Experimental Protocols

Synthesis of this compound via Phillips Condensation

The most common method for synthesizing this compound is the Phillips condensation reaction, which involves the reaction of o-phenylenediamine with chloroacetic acid in the presence of a strong acid.[11][12]

Materials:

-

o-Phenylenediamine

-

Chloroacetic acid

-

4N or 5N Hydrochloric acid (HCl)

-

Ammonia solution (for neutralization)

-

Petroleum ether and Acetone (for purification)

Procedure:

-

A mixture of o-phenylenediamine and chloroacetic acid is prepared in a solution of 4N or 5N HCl.[8][11]

-

The reaction mixture is heated under reflux for a period of 1.5 to 8 hours.[8][11]

-

After reflux, the mixture is cooled to room temperature, allowing the product to begin crystallizing.[8][11]

-

The solution is carefully neutralized with a dilute ammonia solution to a neutral pH.[11] This step induces the precipitation of the crude product.

-

The resulting precipitate is collected by filtration and washed thoroughly with water to remove any remaining salts.[11]

-

For purification, the crude solid can be recrystallized or purified by column chromatography on silica gel, typically using a solvent system such as petroleum ether and acetone (e.g., a 3:1 ratio).[11]

Characterization: The structure and purity of the synthesized this compound are confirmed using standard spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[1][11] Thin-Layer Chromatography (TLC) is used to monitor the reaction progress and assess the purity of the final product.[1][12]

Caption: General workflow for the synthesis of this compound.

Reactivity and Derivatization

The primary site of reactivity in this compound is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This reactivity is harnessed to synthesize a vast library of benzimidazole derivatives.[1]

Common nucleophiles used in reactions with this compound include:

-

Amines (Aromatic and Aliphatic): To form 2-(aminomethyl)benzimidazole derivatives.[12]

-

Alcohols/Phenols: To create ether linkages.[1]

-

Thiols: To form thioether derivatives.[1]

These substitution reactions are typically carried out in a polar aprotic solvent like dimethylformamide (DMF) and often in the presence of a weak base such as potassium carbonate (K₂CO₃) to scavenge the HCl byproduct.[1][12]

Caption: Derivatization of this compound via nucleophilic substitution.

Biological Activity and Mechanism of Action of Derivatives

While this compound is primarily an intermediate, its derivatives are pharmacologically significant. A prominent mechanism of action for many anthelmintic and anticancer benzimidazoles is the disruption of microtubule formation.[4]

These compounds bind to β-tubulin, a subunit of microtubules, preventing its polymerization with α-tubulin into functional microtubules. This disruption inhibits essential cellular processes such as cell division (mitosis), intracellular transport, and maintenance of cell structure, ultimately leading to cell death, particularly in rapidly dividing cells like cancer cells and parasites.[4]

Caption: Mechanism of action for benzimidazole derivatives via tubulin polymerization inhibition.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole - Wikipedia [en.wikipedia.org]

- 5. This compound [stenutz.eu]

- 6. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(氯甲基)苯并咪唑 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Synthesis routes of this compound [benchchem.com]

- 9. 2-(氯甲基)苯并咪唑 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-Chloromethylbenzimidazole | 4857-04-9 [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]

Spectral Characterization of 2-(Chloromethyl)benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characterization of 2-(chloromethyl)benzimidazole, a key intermediate in the synthesis of various pharmacologically active compounds. The following sections detail the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with comprehensive experimental protocols for acquiring these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are crucial for its structural elucidation and purity assessment.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the benzimidazole ring, the N-H proton, and the protons of the chloromethyl group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Solvent |

| NH | 12.50 | Singlet (s) | DMSO-d₆[1] |

| C₄H & C₇H | 7.56-7.52 | Doublet of doublets (dd) | DMSO-d₆[1] |

| C₅H & C₆H | 7.22-7.11 | Multiplet (m) | DMSO-d₆[1] |

| CH₂ | 4.91 | Singlet (s) | DMSO-d₆[1][2] |

Note: The chemical shifts for the aromatic protons C₄H, C₇H, C₅H, and C₆H can also be observed as a multiplet in the range of 7.25–7.29 ppm and 7.57–7.59 ppm in DMSO-d₆[2].

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm | Solvent |

| C₂ | 150.09 | DMSO-d₆[1] |

| C₃ₐ | 141.59 | DMSO-d₆[1] |

| C₇ₐ | 138.00 | DMSO-d₆[1] |

| C₅ & C₆ | 124.10 | DMSO-d₆[1] |

| C₄ & C₇ | 116.52 | DMSO-d₆[1] |

| CH₂ | 42.06 | DMSO-d₆[1] |

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra of this compound.

Instrumentation:

-

A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz[1]

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-16 ppm.

-

Reference: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is used for calibration.

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz[1]

-

Solvent: DMSO-d₆[1]

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

Reference: The solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) is used for calibration.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the appropriate solvent reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for the N-H bond and the aromatic C-H and C=C bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Method |

| N-H Stretch | 3211 | KBr[1] |

Other characteristic absorptions for benzimidazoles include C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching of the benzimidazole ring system (in the 1400-1650 cm⁻¹ region), and C-H in-plane and out-of-plane bending vibrations.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for solid-state IR analysis.

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer.

-

A hydraulic press and a pellet-forming die.

-

An agate mortar and pestle.

Sample Preparation:

-

Thoroughly dry spectroscopic grade KBr powder in an oven to remove any moisture.

-

Place a small amount of KBr (approximately 100-200 mg) in the agate mortar.

-

Add a small amount of this compound (approximately 1-2 mg) to the mortar. The sample-to-KBr ratio should be roughly 1:100.

-

Grind the mixture gently but thoroughly with the pestle until a fine, homogeneous powder is obtained. This step is critical to ensure a high-quality spectrum.

-

Transfer a portion of the powdered mixture into the pellet-forming die.

-

Place the die under the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Acquire a background spectrum of the empty spectrometer sample compartment before running the sample.

Data Processing:

-

The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption peaks.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectral characterization of this compound.

Caption: Workflow for the spectral characterization of this compound.

References

The Multifaceted Biological Activities of 2-(Chloromethyl)benzimidazole and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Among its numerous derivatives, 2-(chloromethyl)benzimidazole serves as a versatile synthon for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of this compound and its derivatives, focusing on their anticancer, antifungal, and antibacterial properties. Detailed experimental protocols for key biological assays, a comprehensive summary of quantitative activity data, and visualizations of synthetic pathways and mechanisms of action are presented to facilitate further research and drug development in this promising area.

Introduction

Benzimidazole and its derivatives have long been a focal point of pharmaceutical research due to their diverse biological activities, which include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The this compound core, in particular, offers a reactive site for facile chemical modification, enabling the synthesis of a wide array of derivatives with enhanced potency and target specificity.[4] This guide delves into the significant biological activities of these compounds, providing a technical resource for the scientific community.

Synthesis of this compound and its Derivatives

The foundational step in exploring the biological potential of this class of compounds is the synthesis of the this compound core. A common and effective method involves the condensation of o-phenylenediamine with chloroacetic acid in the presence of a strong acid, such as hydrochloric acid.[1][4][5]

Subsequent derivatization is typically achieved by nucleophilic substitution at the chloromethyl group. A variety of nucleophiles, including amines, thiols, and phenols, can be employed to generate a diverse library of 2-substituted benzimidazole derivatives.[4]

Figure 1: General synthesis workflow for this compound and its derivatives.

Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated significant potential in several therapeutic areas.

Anticancer Activity

A substantial body of research highlights the anticancer properties of these compounds.[6][7] One of the primary mechanisms of action is the inhibition of tubulin polymerization.[8][9][10][11] By binding to tubulin, these derivatives disrupt the formation of microtubules, which are essential for mitosis. This interference leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.[7][12][13][14]

Figure 2: Signaling pathway for tubulin polymerization inhibition by benzimidazole derivatives.

Antifungal Activity

Several this compound derivatives exhibit potent antifungal activity against a range of pathogenic fungi.[15][16][17][18][19][20] A key mechanism underlying this activity is the inhibition of ergosterol biosynthesis.[21][22] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.

Figure 3: Inhibition of ergosterol biosynthesis by benzimidazole derivatives.

Antibacterial Activity

The antibacterial potential of these compounds has also been documented against both Gram-positive and Gram-negative bacteria.[2][23] While the exact mechanisms are still under investigation for many derivatives, potential targets include essential bacterial enzymes and cell wall synthesis.

Quantitative Data Summary

The biological activities of various this compound derivatives have been quantified using metrics such as the Minimum Inhibitory Concentration (MIC) for antimicrobial activity and the half-maximal inhibitory concentration (IC50) for anticancer and antifungal activities. A summary of representative data is presented below.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cell Line | IC50 (µg/mL) | Reference |

| 3p | HepG2 | Not Specified | [1] |

| 3f | HCT-116 | Not Specified | [1] |

| 3m | MCF-7 | Not Specified | [1] |

| 3n | All tested | Not Specified | [1] |

| Various | HEPG2, MCF7, HCT 116 | <10 | [6] |

| 4f (2-aryl benzimidazole) | Siha | 0.61 µM | [5] |

| 2a | MDA-MB-231 | Not Specified |

Table 2: Antifungal Activity of this compound Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | IC50 (µg/mL) | Reference |

| VMKP 8 | Candida albicans | 12.5 | - | [1] |

| 27, 28 | Candida albicans | 1.95 | - | [1] |

| 4m | C. gloeosporioides | - | 20.76 | [16][17] |

| 4m | A. solani | - | 27.58 | [16][17] |

| 4m | F. solani | - | 18.60 | [16][17] |

| 7f | B. cinerea | - | 13.36 | [16][17] |

| 5b | Cytospora sp. | - | 30.97 | [16][17] |

| 5b | C. gloeosporioides | - | 11.38 | [16][17] |

| 5b | B. cinerea | - | 57.71 | [16][17] |

| 5b | F. solani | - | 40.15 | [16][17] |

| Bisbenzimidazoles | Various | 0.975 - 15.6 | - | [19] |

Table 3: Antibacterial Activity of this compound Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 2d, 2e, 3a, 3b, 3c, 4d, 4e | B. cereus, S. aureus, P. aeruginosa | 6.2 | [1] |

| 2d, 2e, 3a, 3b, 3c, 4d, 4e | E. coli | 3.1 | [1] |

| 3d, 3e | Gram-positive and Gram-negative strains | 3.1 | [1] |

| 3a | S. aureus, B. pumilus, P. aeruginosa | 6.25 | [3] |

Experimental Protocols

Synthesis of this compound[1][5]

-

To a round-bottom flask, add o-phenylenediamine (1 molar equivalent) and 4N hydrochloric acid.

-

Add chloroacetic acid (1.2-1.5 molar equivalents) to the mixture.

-

Reflux the reaction mixture for 3-6 hours at 100-120 °C.

-

Allow the solution to stand overnight.

-

Dilute the solution with cold water (0-10 °C) and neutralize with dilute ammonia water to a pH of 8-9 with vigorous stirring.

-

Filter the formed crystals, wash with water, and dry to obtain 2-chloromethylbenzimidazole.

Broth Microdilution Assay for Antimicrobial Susceptibility[2][3][17][18][19]

Figure 4: Workflow for the broth microdilution assay.

MTT Assay for Anticancer Activity[7][20][26][27][28]

-

Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 72 hours).

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.

-

Incubate at room temperature in the dark for 2 hours, with shaking, to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Mycelium Growth Rate Assay for Antifungal Activity[29][30][31][32][33]

-

Prepare potato dextrose agar (PDA) medium amended with various concentrations of the test compounds.

-

Pour the amended PDA into Petri dishes.

-

Place a mycelial plug (e.g., 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of each agar plate.

-

Incubate the plates at an appropriate temperature (e.g., 28°C) in the dark.

-

Measure the diameter of the mycelial colony at regular intervals (e.g., every 24 hours) for several days.

-

Calculate the percentage of mycelial growth inhibition using the formula: I% = [(C-d) - (T-d)] / (C-d) * 100%, where C is the diameter of the control colony and T is the diameter of the treated colony, and d is the diameter of the initial mycelial plug.[24]

-

Determine the IC50 value, the concentration of the compound that inhibits mycelial growth by 50%.

Conclusion

This compound and its derivatives represent a highly versatile and promising class of compounds with significant potential for the development of new anticancer, antifungal, and antibacterial agents. The ease of synthesis and derivatization allows for the creation of large compound libraries for screening and optimization. The mechanisms of action, particularly the inhibition of tubulin polymerization and ergosterol biosynthesis, provide clear targets for rational drug design. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of these potent molecules. Further investigation into their structure-activity relationships and in vivo efficacy is warranted to translate their promising in vitro activities into clinical realities.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 4. researchgate.net [researchgate.net]

- 5. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]

- 6. atcc.org [atcc.org]

- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The binding and subsequent inhibition of tubulin polymerization in Ascaris suum (in vitro) by benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of terphenyl benzimidazoles as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 16. Broth Microdilution | MI [microbiology.mlsascp.com]

- 17. protocols.io [protocols.io]

- 18. merckmillipore.com [merckmillipore.com]

- 19. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. First report of antifungal activity conferred by non‐conventional peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Precursor: A Technical Guide to 2-(Chloromethyl)benzimidazole in Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)benzimidazole is a highly versatile and reactive precursor molecule that serves as a cornerstone in the synthesis of a wide array of heterocyclic compounds. Its intrinsic reactivity, stemming from the electrophilic chloromethyl group attached to the benzimidazole scaffold, allows for facile nucleophilic substitution reactions. This reactivity has been extensively exploited in medicinal chemistry to generate libraries of novel compounds with diverse pharmacological activities. This technical guide provides an in-depth overview of the synthesis of this compound, its application as a precursor, detailed experimental protocols, and a summary of the biological activities of its derivatives, with a focus on their mechanisms of action.

Introduction

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in drug discovery, present in numerous clinically approved drugs.[1] Its structural similarity to naturally occurring purine nucleotides allows it to readily interact with various biological macromolecules.[2] The introduction of a chloromethyl group at the 2-position of the benzimidazole ring creates a key synthetic intermediate, this compound. This molecule's reactivity makes it an ideal starting material for the synthesis of a multitude of derivatives with significant therapeutic potential, including antifungal, antibacterial, antiviral, and anticancer agents.[3]

Synthesis of this compound

The primary and most common method for the synthesis of this compound involves the condensation reaction of o-phenylenediamine with chloroacetic acid. This reaction is typically carried out under acidic conditions with refluxing.

Experimental Protocol: Synthesis of this compound

Materials:

-

o-phenylenediamine

-

Chloroacetic acid

-

4N Hydrochloric acid

-

Ammonia solution

Procedure:

-

A mixture of o-phenylenediamine and chloroacetic acid is refluxed in 4N hydrochloric acid for 1.5 to 24 hours.

-

After cooling, the reaction mixture is diluted with water.

-

The solution is then neutralized with a dilute ammonia solution, leading to the precipitation of the product.

-

The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or water.

This compound as a Precursor for Heterocyclic Compounds

The reactivity of the chlorine atom in the chloromethyl group makes this compound an excellent electrophile for reactions with a wide range of nucleophiles. This allows for the straightforward introduction of various functional groups and heterocyclic moieties at the 2-position of the benzimidazole core. The general reaction scheme involves the nucleophilic substitution of the chloride ion.

General Workflow for the Synthesis of this compound Derivatives

Caption: General synthetic workflow from starting materials to diverse heterocyclic derivatives.

Synthesis of 2-(Aminomethyl)benzimidazole Derivatives

Primary and secondary amines readily react with this compound to yield the corresponding 2-(aminomethyl)benzimidazole derivatives. These reactions are often carried out in a polar solvent in the presence of a base to neutralize the HCl formed during the reaction.

Experimental Protocol: General Synthesis of 2-((Arylamino)methyl)-1H-benzo[d]imidazole

Materials:

-

This compound

-

Substituted aromatic amine

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI) (optional, as a catalyst)

-

Dimethylformamide (DMF) or Ethanol

Procedure:

-

This compound and the substituted aromatic amine are dissolved in DMF or ethanol.

-

Potassium carbonate is added to the mixture. A catalytic amount of potassium iodide can also be added to facilitate the reaction.

-

The reaction mixture is stirred at room temperature or heated under reflux for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is poured into ice-water, and the precipitated product is collected by filtration, washed with water, and purified by recrystallization.

Synthesis of 2-(Thiomethyl)benzimidazole Derivatives

Thiols and thiophenols are excellent nucleophiles that react with this compound to form 2-(thiomethyl)benzimidazole derivatives. These compounds have shown significant biological activities.

Experimental Protocol: General Synthesis of 2-((Arylthio)methyl)-1H-benzo[d]imidazole

Materials:

-

This compound

-

Substituted thiol or thiophenol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

Procedure:

-

The thiol or thiophenol is dissolved in an ethanolic solution of NaOH or KOH to generate the corresponding thiolate salt.

-

This compound, dissolved in ethanol, is added to the thiolate solution.

-

The reaction mixture is stirred at room temperature or refluxed for a few hours.

-

After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water.

-

The solid is filtered, washed, and recrystallized from a suitable solvent.

Quantitative Data of Synthesized Derivatives

The following tables summarize the quantitative data for a selection of heterocyclic compounds synthesized from this compound.

| Derivative Type | Substituent (R) | Yield (%) | Melting Point (°C) | References |

| 2-(Aminomethyl)benzimidazoles | 4-Nitroaniline | 48 | 196-198 | [4] |

| 4-Aminophenol | 60 | - | [4] | |

| Sulphanilamide | 46 | 118-120 | [4] | |

| 2-(Thiomethyl)benzimidazoles | 4-Chlorothiophenol | 85 | 178-180 | [5] |

| 4-Methylthiophenol | 82 | 165-167 | [5] | |

| Miscellaneous Heterocycles | Pyrimidine-2-thione | 75 | - | [6] |

Biological Activities and Signaling Pathways

Derivatives of this compound have demonstrated a broad spectrum of biological activities.

Antifungal and Antibacterial Activity

Many derivatives exhibit potent activity against various fungal and bacterial strains. The mechanism often involves the inhibition of essential cellular processes in the microorganisms.

| Compound ID | Target Organism | Activity (MIC/IC₅₀ in µg/mL) | References |

| VMKP 8 | Candida albicans | 12.5 (MIC) | [1] |

| Compound 26 | Candida albicans | 12.5 (MIC) | [1] |

| Compound 27/28 | Candida albicans | 1.95 (MIC) | [1] |

| Compound 5b | Colletotrichum gloeosporioides | 11.38 (IC₅₀) | [2] |

| Compound 7f | Botrytis cinerea | 13.36 (IC₅₀) | [2] |

Anticancer Activity and Signaling Pathways

Benzimidazole derivatives have emerged as promising anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis.

5.2.1. Inhibition of Tubulin Polymerization

Several benzimidazole derivatives exert their anticancer effects by binding to β-tubulin, thereby inhibiting its polymerization into microtubules.[7] This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[3]

Signaling Pathway: Inhibition of Tubulin Polymerization by Benzimidazole Derivatives

Caption: Mechanism of tubulin polymerization inhibition by benzimidazole derivatives.

5.2.2. Induction of Apoptosis

Benzimidazole derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8]

-

Intrinsic Pathway: Involves the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[8]

-

Extrinsic Pathway: Initiated by the binding of ligands to death receptors (e.g., Fas), leading to the formation of the death-inducing signaling complex (DISC) and activation of caspase-8.[8]

Signaling Pathway: Induction of Apoptosis by Benzimidazole Derivatives

Caption: Intrinsic and extrinsic apoptosis pathways induced by benzimidazole derivatives.

Conclusion

This compound stands out as a pivotal precursor in the synthesis of a vast and diverse range of heterocyclic compounds. Its facile reactivity allows for the creation of extensive compound libraries for drug discovery and development. The derivatives synthesized from this precursor have demonstrated significant potential as therapeutic agents, particularly in the fields of antifungal, antibacterial, and anticancer research. Further exploration of the structure-activity relationships of these derivatives will undoubtedly lead to the development of more potent and selective drugs. This guide provides a foundational understanding for researchers and scientists to harness the synthetic potential of this compound in their pursuit of novel therapeutic agents.

References

- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. nveo.org [nveo.org]

- 3. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. 1-Benzyl-2-Phenylbenzimidazole (BPB), a Benzimidazole Derivative, Induces Cell Apoptosis in Human Chondrosarcoma through Intrinsic and Extrinsic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Antimicrobial Potential of 2-(Chloromethyl)benzimidazole Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant microbial pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, the benzimidazole scaffold has garnered significant attention due to its broad spectrum of biological activities. Among its derivatives, 2-(chloromethyl)benzimidazole has proven to be a particularly valuable starting point for the synthesis of compounds with potent antifungal and antibacterial properties. This technical guide provides an in-depth overview of the antimicrobial potential of this compound scaffolds, detailing their synthesis, mechanism of action, and a summary of their activity, complemented by detailed experimental protocols and visual representations of key pathways and workflows.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various this compound derivatives has been extensively evaluated against a range of fungal and bacterial pathogens. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and IC50 values, providing a comparative analysis of their potency.

Table 1: Antifungal Activity of this compound Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | IC50 (µg/mL) | Reference |

| VMKP 8 | Candida albicans | 12.5 | - | [1] |

| Compound 4m | Colletotrichum gloeosporioides | - | 20.76 | [2] |

| Alternaria solani | - | 27.58 | [2] | |

| Fusarium solani | - | 18.60 | [2] | |

| Compound 7f | Botrytis cinerea | - | 13.36 | [2] |

| Compound 5b | Cytospora sp. | - | 30.97 | [2] |

| Colletotrichum gloeosporioides | - | 11.38 | [2] | |

| Botrytis cinerea | - | 57.71 | [2] | |

| Fusarium solani | - | 40.15 | [2] | |

| EMC120B12 | Candida glabrata | High Activity | - | [3] |

| Candida krusei | High Activity | - | [3] |

Table 2: Antibacterial Activity of this compound Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Compounds 2d, 2e, 3a, 3b, 3c, 4d, 4e | Bacillus cereus | 6.2 | - | [1] |

| Staphylococcus aureus | 6.2 | - | [1] | |

| Pseudomonas aeruginosa | 6.2 | - | [1] | |

| Escherichia coli | 3.1 | - | [1] | |

| Compounds 3d, 3e | Gram-positive & Gram-negative strains | 3.1 | - | [1] |

| Compound 62a | Escherichia coli (TolC mutant) | 2 | - | [4] |

| Compounds 62b, 62c | Escherichia coli (TolC mutant) | 16 | - | [4] |

| Compound 63a | Methicillin-resistant Staphylococcus aureus (MRSA) | 16 | - | [4] |

| Enterococcus faecalis | 32 | - | [4] | |

| Compound 63c | Gram-positive strains | 8 - 32 | - | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and antimicrobial evaluation of this compound derivatives, based on established protocols.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process, starting with the condensation of o-phenylenediamine with chloroacetic acid.

Materials:

-

o-phenylenediamine

-

Chloroacetic acid

-

4N Hydrochloric acid

-

Sodium bicarbonate solution (5%)

-

Solvents (e.g., ethanol, dimethylformamide)

-

Various amines, thiols, or other nucleophiles for derivatization

-

Potassium carbonate

-

Potassium iodide (catalyst)

Procedure:

-

Synthesis of this compound: A mixture of o-phenylenediamine and chloroacetic acid is refluxed in the presence of 4N hydrochloric acid.

-

The reaction mixture is cooled, and the resulting precipitate is neutralized with a 5% sodium bicarbonate solution.

-

The crude product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield pure this compound.

-

Derivatization: this compound is then reacted with various nucleophiles (amines, thiols, etc.) in a suitable solvent such as dimethylformamide (DMF).

-

Potassium carbonate is added as a base, and a catalytic amount of potassium iodide can be used to facilitate the reaction.

-

The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the nucleophile.

-

Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent.

-

The organic layer is dried, and the solvent is evaporated to yield the final derivative, which can be further purified by chromatography.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal strains.

Materials:

-

Synthesized this compound derivatives

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

-

96-well microtiter plates

-

Standard antifungal drug (e.g., Fluconazole)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Fungal cultures are grown on Sabouraud Dextrose Agar (SDA) plates. A suspension is prepared in sterile saline and adjusted to a concentration of approximately 1-5 x 10^6 CFU/mL.

-

Serial Dilution: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A two-fold serial dilution is then performed in the microtiter plates using the appropriate broth to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared fungal suspension.

-

Controls: A positive control (broth with fungal inoculum, no compound) and a negative control (broth only) are included. A standard antifungal drug is also tested as a reference.

-

Incubation: The plates are incubated at 35-37°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the absorbance using a microplate reader.

Antibacterial Susceptibility Testing: Agar Well Diffusion Method

This method is used to assess the antibacterial activity of the synthesized compounds by measuring the zone of inhibition.

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Sterile cork borer

-

Standard antibiotic (e.g., Ciprofloxacin)

Procedure:

-

Preparation of Inoculum: Bacterial cultures are grown in Mueller-Hinton Broth (MHB) to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of the MHA plates.

-

Well Preparation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

-

Application of Compounds: A fixed volume of the dissolved synthesized compound at a known concentration is added to each well.

-

Controls: A negative control (solvent only) and a positive control (standard antibiotic solution) are included on each plate.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement of Inhibition Zone: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.

Mechanism of Action: Signaling Pathways and Workflows

The antimicrobial activity of this compound derivatives is attributed to their ability to interfere with essential cellular processes in both fungi and bacteria. The following diagrams illustrate the key mechanisms of action and a general experimental workflow.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

Several benzimidazole derivatives exert their antifungal effect by targeting the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane. A key enzyme in this pathway is lanosterol 14α-demethylase (encoded by the ERG11 gene), a cytochrome P450 enzyme.

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

Antifungal Mechanism: Disruption of Microtubule Assembly

Another significant mechanism of antifungal action for benzimidazoles is the disruption of microtubule dynamics. These compounds bind to β-tubulin, a key component of microtubules, thereby inhibiting their polymerization. This interference with microtubule formation disrupts essential cellular processes like mitosis and intracellular transport, ultimately leading to fungal cell death.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cytoplasmic microtubules and fungal morphogenesis: ultrastructural effects of methyl benzimidazole-2-ylcarbamate determined by freeze- substitution of hyphal tip cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Reaction Mechanism of 2-(Chloromethyl)benzimidazole Formation: A Technical Guide

Abstract: 2-(Chloromethyl)benzimidazole is a pivotal intermediate in the synthesis of a wide array of pharmacologically active compounds. Its benzimidazole core is a privileged structure in medicinal chemistry, appearing in drugs such as proton pump inhibitors and anthelmintics. Understanding the reaction mechanism for its formation is crucial for optimizing synthesis, improving yields, and ensuring product purity. This technical guide provides an in-depth analysis of the formation of this compound from o-phenylenediamine and chloroacetic acid, detailing the reaction mechanism, presenting key experimental protocols, and summarizing quantitative data from various synthetic approaches.

The Reaction Mechanism: An Acid-Catalyzed Condensation

The formation of this compound is predominantly achieved through the Phillips-Ladenburg synthesis, which involves the acid-catalyzed condensation of o-phenylenediamine with chloroacetic acid.[1][2] The reaction proceeds in a multi-step sequence involving nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.

The generally accepted mechanism can be outlined as follows:

-

Activation of Carboxylic Acid: In a strongly acidic medium, such as hydrochloric acid, the carbonyl oxygen of chloroacetic acid is protonated. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Initial Nucleophilic Attack: One of the amino groups of o-phenylenediamine, acting as a nucleophile, attacks the activated carbonyl carbon of chloroacetic acid. This results in the formation of a tetrahedral intermediate.

-

Formation of Amide Intermediate: The tetrahedral intermediate eliminates a molecule of water to form N-(2-aminophenyl)-2-chloroacetamide. This is a key intermediate in the reaction pathway.[3]

-

Intramolecular Cyclization: The second, free amino group of the N-(2-aminophenyl)-2-chloroacetamide intermediate then performs an intramolecular nucleophilic attack on the amide carbonyl carbon.

-

Second Tetrahedral Intermediate: This cyclization step leads to the formation of a second, cyclic tetrahedral intermediate.

-

Dehydration and Aromatization: The final step involves the elimination of another water molecule (dehydration) from the cyclic intermediate. This dehydration leads to the formation of the stable, aromatic imidazole ring, yielding the final product, this compound.

This mechanistic pathway is visualized in the diagram below.

References

An In-depth Technical Guide on the Solubility and Stability of 2-(Chloromethyl)benzimidazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 2-(Chloromethyl)benzimidazole in organic solvents. Due to the limited availability of direct quantitative data in peer-reviewed literature, this document synthesizes qualitative information, data from related compounds, and standardized experimental protocols to serve as a foundational resource.

Introduction to this compound

This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its benzimidazole core is a privileged structure in medicinal chemistry, found in anthelmintics, proton pump inhibitors, and antihistamines. The reactivity of the chloromethyl group makes it a versatile building block for introducing the benzimidazole moiety into larger molecules. A thorough understanding of its solubility and stability is paramount for its effective use in synthetic chemistry, process development, and formulation.

Solubility Profile

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented. However, qualitative and semi-quantitative information can be inferred from synthetic procedures and patents. The principle of "like dissolves like" suggests that this molecule, possessing both polar (N-H group) and moderately non-polar (chlorinated alkyl and benzene ring) characteristics, would exhibit solubility in a range of polar protic and aprotic solvents.

Qualitative and Semi-Quantitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound in various organic solvents. This information is primarily derived from its use as a reactant in different solvent systems.

| Solvent | Solvent Type | Observation | Inference | Source |

| Ethanol | Polar Protic | Used as a reaction solvent for derivatization.[1][2] A patented synthesis method claims the product is "fully soluble".[3] | Soluble | [1][2][3] |

| Methanol | Polar Protic | Used as a reaction solvent for derivatization.[4] | Soluble | [4] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Frequently used as a solvent for reactions involving this compound.[1] | Soluble | [1] |

| Acetone | Polar Aprotic | A patented synthesis method claims the product is "fully soluble".[3] | Soluble | [3] |

| Acetic Acid | Polar Protic | Used as a solvent for the synthesis of a related compound, 2-(trichloromethyl)benzimidazole.[5] | Likely Soluble | [5] |

| Water | Polar Protic | Described as "insoluble" or "very slightly soluble".[6] | Insoluble | [6] |

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. While specific kinetic data is scarce, known degradation pathways of the benzimidazole scaffold and observations from synthetic chemistry provide valuable insights.

General Stability Considerations

Benzimidazole derivatives can be susceptible to several degradation pathways, including:

-

Hydrolysis: The imidazole ring can be susceptible to cleavage under harsh acidic or basic conditions.

-

Oxidation: The benzimidazole ring system can be oxidized, leading to the formation of various degradation products.[7]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the benzimidazole core.[7]

Specific Stability Issues for this compound

A significant stability concern for this compound is its propensity for self-polymerization . This is reportedly influenced by temperature and can result in the formation of a resinous, insoluble material.[3] This reactivity is attributed to the electrophilic nature of the chloromethyl group, which can react with the nucleophilic nitrogen of another benzimidazole molecule.

Due to this reactivity, it is recommended to store this compound in a cool, dry, and dark environment and to use it relatively quickly after synthesis or purchase. For solution-based applications, fresh solutions should be prepared.

Experimental Protocols

The following sections provide detailed methodologies for the systematic evaluation of the solubility and stability of this compound.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.[8][9][10]

Objective: To determine the saturation concentration of this compound in various organic solvents at a controlled temperature.

Materials and Reagents:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps

-

Thermostatically controlled shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24-72 hours).[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Centrifuge the vials to ensure complete separation of the solid from the supernatant.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

Protocol for Assessing Stability (Forced Degradation Study)

A forced degradation study is essential for establishing a stability-indicating analytical method and identifying potential degradation products.

Objective: To evaluate the intrinsic stability of this compound under various stress conditions.

Materials and Reagents:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

Organic solvents (HPLC grade)

-

HPLC system with a PDA or MS detector

-

Photostability chamber

-

Oven

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Follow the same incubation procedure as for acid hydrolysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and incubate at room temperature.

-

Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark.

-

Photodegradation: Expose an aliquot of the stock solution to a light source compliant with ICH Q1B guidelines. Keep a control sample protected from light.

-

-

Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all stressed samples and a control sample using a stability-indicating HPLC method. The use of a PDA or MS detector is crucial for identifying and characterizing any degradation products.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Potential Degradation Pathways for Benzimidazoles

Caption: Potential degradation pathways for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. 2-Chloromethylbenzimidazole | 4857-04-9 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. bioassaysys.com [bioassaysys.com]

- 11. benchchem.com [benchchem.com]

Unlocking the Protective Potential: A Technical Guide to the Corrosion Inhibition Properties of 2-(Chloromethyl)benzimidazole on Steel

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the efficacy of 2-(Chloromethyl)benzimidazole (CMB) as a corrosion inhibitor for steel. Benzimidazole and its derivatives are a class of heterocyclic compounds widely recognized for their diverse biological activities, making them a cornerstone in pharmaceutical research.[1] Beyond their therapeutic applications, these molecules exhibit remarkable properties in the mitigation of metallic corrosion, a critical consideration in both industrial and biomedical fields. This document provides a comprehensive overview of the quantitative performance, experimental methodologies, and the underlying mechanism of corrosion inhibition by CMB, with a perspective on its relevance to the development of advanced materials and drug delivery systems.

Quantitative Assessment of Inhibition Performance

The effectiveness of this compound as a corrosion inhibitor has been primarily evaluated in a simulated sweet corrosion environment (CO2-saturated NaCl solution) on C1018 carbon steel.[2][3] The primary methods used for this quantitative assessment are electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP).

Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) Data

Electrochemical techniques provide insight into the inhibitor's performance by measuring changes in the electrochemical properties of the steel surface in the presence and absence of the inhibitor. The inhibition efficiency (η%) is a key metric derived from these measurements.

CMB has demonstrated high inhibition efficiency, which is influenced by its concentration, the operating temperature, and the salinity of the environment.[2][3]

Table 1: Inhibition Efficiency of this compound on C1018 Carbon Steel in CO2-Saturated 3.5% NaCl Solution at 25°C [2][4]

| Inhibitor Concentration (ppm) | Inhibition Efficiency (η%) |

| 1 | Not Specified |

| 10 | 97.54 |

| 50 | >95 (implied) |

Table 2: Effect of Temperature on the Inhibition Efficiency of 10 ppm this compound in CO2-Saturated 3.5% NaCl Solution [2][3]

| Temperature (°C) | Inhibition Efficiency (η%) |

| 25 | 97.54 |

| 40 | 98.40 |

| 60 | 98.58 |

Table 3: Effect of NaCl Concentration on the Inhibition Efficiency of 10 ppm this compound at 25°C [2][3]

| NaCl Concentration (%) | Inhibition Efficiency (η%) |

| 3.5 | 97.54 |

| 5.0 | 96.32 |

| 7.0 | 94.76 |

These data indicate that CMB is a highly effective corrosion inhibitor, with its performance slightly improving at moderately elevated temperatures. However, an increase in salinity leads to a minor decrease in its protective capabilities, which is attributed to the competitive adsorption of chloride ions on the steel surface.[2][3]

Experimental Protocols

Reproducible and accurate data are paramount in the evaluation of corrosion inhibitors. The following sections detail the standard experimental methodologies employed in the study of this compound.

Materials and Specimen Preparation

-

Working Electrode: C1018 carbon steel coupons with a defined exposed surface area are typically used. The elemental composition of C1018 steel is an important factor to document.[4]

-

Preparation: The steel coupons are mechanically polished using a series of silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 400, 600, 800 grit) to achieve a smooth, uniform surface. The polished coupons are then rinsed with distilled water, degreased with a solvent like acetone, and dried with a stream of warm air before being used in the experiments.[4]

Electrochemical Measurements

Electrochemical tests are conducted using a standard three-electrode glass cell containing the corrosive solution.

-

Working Electrode (WE): The prepared C1018 carbon steel coupon.

-

Reference Electrode (RE): A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is commonly used.

-

Counter Electrode (CE): A graphite rod or a platinum wire serves as the counter electrode.

A potentiostat/galvanostat is used to control the potential and measure the current flowing through the electrochemical cell.

This technique involves scanning the potential of the working electrode and measuring the resulting current.

-

Procedure: The open circuit potential (OCP) is first allowed to stabilize. The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.2 mV/s).[5]

-

Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic Tafel plots to the corrosion potential (E_corr). The inhibition efficiency (η%) is calculated using the following equation:

η% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100

where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

-

Procedure: A small amplitude AC voltage signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[5]

-

Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (R_ct) is a key parameter obtained from the Nyquist plot, which is inversely proportional to the corrosion rate. The inhibition efficiency (η%) is calculated using the following equation:

η% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] * 100

where R_ct(blank) and R_ct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Weight Loss Measurements

The weight loss method is a straightforward gravimetric technique to determine the average corrosion rate over a longer period. While specific data for CMB is not detailed in the primary sources, the general protocol is as follows:

-

Procedure: Pre-weighed steel coupons are immersed in the corrosive solution with and without the inhibitor for a specified duration. After immersion, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.

-

Data Analysis: The weight loss is used to calculate the corrosion rate (CR) in units such as millimeters per year (mm/y). The inhibition efficiency (η%) is calculated using:

η% = [(CR_blank - CR_inh) / CR_blank] * 100

where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Mechanism of Corrosion Inhibition

The protective action of this compound is attributed to its adsorption onto the steel surface, forming a barrier that isolates the metal from the corrosive environment.[2][3]

Adsorption Process

The CMB molecule possesses several features that facilitate its strong adsorption onto the steel surface:

-

Nitrogen Heteroatoms: The lone pair of electrons on the nitrogen atoms in the benzimidazole ring can coordinate with the vacant d-orbitals of iron atoms on the steel surface.[2][3]

-

π-Electrons: The aromatic benzimidazole ring is rich in π-electrons, which can interact with the steel surface.[2][3]

This adsorption process is a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding). The formation of this adsorbed layer displaces water molecules and aggressive ions from the steel surface, thereby inhibiting both the anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions.[6] CMB is classified as a mixed-type inhibitor with a predominant anodic effect.[2][4]

The adsorption of CMB on the steel surface has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.[7]

Visualizing the Inhibition Process

The following diagrams illustrate the experimental workflow and the proposed mechanism of corrosion inhibition by this compound.

Relevance to Drug Development and Biomedical Applications

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic activities.[1] This inherent biological compatibility of the benzimidazole moiety makes its derivatives, like CMB, interesting candidates for applications where biocompatibility and corrosion resistance are both crucial.

While the direct application of this compound's corrosion inhibition properties in a specific drug formulation is not yet established, the broader implications for the biomedical field are significant:

-

Biocompatible Coatings for Medical Implants: Metallic implants, such as orthopedic prosthetics and cardiovascular stents, are susceptible to corrosion in the physiological environment. Corrosion can lead to the release of metallic ions, causing inflammation, allergic reactions, and implant failure. Benzimidazole-based inhibitors could be incorporated into biocompatible coatings to enhance the longevity and safety of these devices.

-